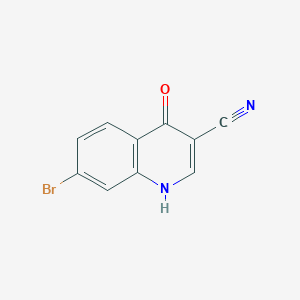

7-Bromo-4-hydroxyquinoline-3-carbonitrile

Übersicht

Beschreibung

7-Bromo-4-hydroxyquinoline-3-carbonitrile is a halogenated derivative of 4-hydroxyquinoline-3-carbonitrile. This compound is part of a significant class of quinoline derivatives known for their diverse biological activities, including inhibition of cellular respiration. The molecular formula of this compound is C10H5BrN2O, and it has a molecular weight of 249.06 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-hydroxyquinoline-3-carbonitrile typically involves the halogenation of 4-hydroxyquinoline-3-carbonitrile. One common method includes the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction conditions often involve moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at position 7 is highly reactive in nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling reactions.

Key Examples:

- Amine Substitution: Treatment with morpholine in dimethylaminopyridine (DMAP) yields 7-morpholino-4-hydroxyquinoline-3-carbonitrile derivatives . This reaction proceeds via a two-step mechanism: initial nucleophilic attack at the brominated position, followed by elimination of HBr.

- Thiol Substitution: Reaction with thiophenol derivatives in polar aprotic solvents (e.g., DMF) produces thioether-linked quinoline analogs, useful in coordination chemistry.

Reaction Conditions and Products:

Oxidation and Reduction Reactions

The hydroxyl and cyano groups undergo redox transformations under controlled conditions.

Oxidation:

- The hydroxyl group at position 4 can be oxidized to a ketone using KMnO₄ in acidic media, forming 7-bromo-4-oxoquinoline-3-carbonitrile .

- Cyano group oxidation with H₂O₂ in alkaline conditions yields carboxylic acid derivatives .

Reduction:

- Catalytic hydrogenation (H₂, Pd/C) reduces the cyano group to an amine, producing 7-bromo-4-hydroxyquinoline-3-carboxamide .

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Hydroxyl oxidation | KMnO₄, H₂SO₄ | 7-Bromo-4-oxoquinoline-3-carbonitrile | Intermediate for anticancer agents |

| Cyano reduction | H₂, Pd/C | 7-Bromo-4-hydroxyquinoline-3-carboxamide | Antimicrobial studies |

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

- Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis produces biaryl derivatives .

Example:

Stille Coupling:

- Palladium-catalyzed coupling with organotin reagents (e.g., trimethylvinyltin) introduces alkenyl groups .

Comparative Coupling Efficiency:

| Coupling Type | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Phenylboronic acid | 92% |

| Stille | PdCl₂(PPh₃)₂ | Trimethylvinyltin | 88% |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocyclic systems.

Knoevenagel Condensation:

- Reaction with active methylene compounds (e.g., malononitrile) in the presence of L-proline yields pyrano[3,2-c]quinoline derivatives .

Mechanism:

- Base-mediated deprotonation of malononitrile.

- Nucleophilic attack on the quinoline carbonyl.

- Intramolecular cyclization to form a fused pyran ring .

Case Study:

- Synthesis of triazolylamino-quinolinyl-pyrano[3,2-c]chromenones achieved via one-pot reactions with 4-hydroxycoumarin, showing antitumor activity .

Metal Chelation

The hydroxyl and nitrile groups facilitate coordination with transition metals.

Coordination Chemistry:

- Forms stable complexes with Cu(II) and Fe(III), characterized by UV-Vis and ESR spectroscopy.

Applications: - Catalytic oxidation of alcohols to ketones using Cu(II) complexes.

Functional Group Interconversion

Cyano to Carboxylic Acid:

- Hydrolysis with concentrated HCl (reflux, 12 h) converts the cyano group to a carboxylic acid, yielding 7-bromo-4-hydroxyquinoline-3-carboxylic acid .

Nitrile Reduction:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry

- 7-Bromo-4-hydroxyquinoline-3-carbonitrile is investigated for its potential as a therapeutic agent. It has shown promise in inhibiting cellular respiration, which is crucial for the survival of various pathogens. This inhibition can lead to compromised energy metabolism in microbial cells, making it an attractive candidate for developing new antimicrobial agents.

-

Biological Activity

- The compound demonstrates significant antimicrobial properties against various pathogens. A comparative study of its effectiveness against standard antimicrobial agents is presented in the table below:

| Pathogen | Inhibition Zone (mm) | Comparison Standard (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results indicate that while this compound exhibits promising activity, it may not always surpass established treatments.

-

Chemical Synthesis

- The compound serves as a versatile building block for synthesizing more complex quinoline derivatives. Its unique structure allows for various substitution reactions, making it useful in organic synthesis.

-

Material Science

- In industry, this compound is utilized in developing new materials, particularly organic semiconductors and other advanced materials due to its unique electronic properties.

Similar Compounds

- 4-Hydroxyquinoline-3-carbonitrile : The parent compound without bromination.

- 8-Hydroxyquinoline : Another hydroxylated quinoline derivative with distinct biological activities.

- Quinoline-3-carboxylic acid : A derivative featuring a carboxyl group instead of a nitrile group.

Uniqueness

The specific halogenation at the 7-position imparts distinct chemical and biological properties to this compound compared to its analogs, enhancing its reactivity in substitution reactions and potentially affecting its interaction with molecular targets.

Case Studies

-

Antimicrobial Efficacy

- A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth, supporting its potential use in developing new antibiotics.

-

Therapeutic Development

- Research has focused on modifying the structure of this compound to enhance its bioactivity and reduce toxicity. Case studies have shown that derivatives of this compound exhibit greater potency against resistant strains of bacteria, highlighting its importance in medicinal chemistry.

Wirkmechanismus

The mechanism of action of 7-Bromo-4-hydroxyquinoline-3-carbonitrile involves its interaction with cellular respiration pathways. The compound inhibits key enzymes involved in the electron transport chain, leading to a disruption of ATP production and cellular energy metabolism. This inhibition can result in antimicrobial effects, as the energy production in microbial cells is compromised.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxyquinoline-3-carbonitrile: The parent compound without the bromine substitution.

8-Hydroxyquinoline: Another hydroxylated quinoline derivative with different biological activities.

Quinoline-3-carboxylic acid: A derivative with a carboxyl group instead of a nitrile group.

Uniqueness

7-Bromo-4-hydroxyquinoline-3-carbonitrile is unique due to its specific halogenation, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions and may contribute to its biological activity by affecting its interaction with molecular targets.

Biologische Aktivität

7-Bromo-4-hydroxyquinoline-3-carbonitrile is a halogenated derivative of 4-hydroxyquinoline-3-carbonitrile, belonging to a significant class of quinoline derivatives. This compound is notable for its diverse biological activities, including antimicrobial and antiviral properties, as well as its potential applications in medicinal chemistry and material science. This article presents an overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C10H5BrN2O

- Molecular Weight : 249.06 g/mol

The presence of the bromine atom enhances the compound's reactivity and biological activity, making it a subject of interest in various fields of research.

This compound primarily exerts its biological effects by inhibiting key enzymes involved in cellular respiration. This inhibition disrupts ATP production, leading to compromised energy metabolism in microbial cells, which is essential for their survival and proliferation. The compound's interaction with the electron transport chain is crucial for its antimicrobial effects .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness can be compared to established antimicrobial agents, as shown in the following table:

| Pathogen | Inhibition Zone (mm) | Comparison Standard (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results indicate that while the compound shows promising activity, it may not always surpass standard treatments .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies have indicated that it can inhibit viral replication at early stages in the virus lifecycle. For instance, derivatives of quinoline compounds have been shown to exhibit IC50 values indicating effective inhibition against viruses like dengue virus serotype 2 (DENV2) and HIV-1 integrase .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on various quinoline derivatives, including this compound, found that it retained high activity against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) comparable to first-line anti-TB drugs . -

Evaluation of Antiviral Properties :

Another investigation focused on the antiviral efficacy of similar quinoline derivatives against DENV2. The results highlighted that certain substitutions on the quinoline ring significantly enhanced antiviral activity while maintaining low cytotoxicity levels .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Hydroxyquinoline-3-carbonitrile | C9H7N2O | Lacks bromination; primarily used as an intermediate |

| 8-Hydroxyquinoline | C9H7NO | Different position of hydroxyl group; exhibits varied activities |

| Quinoline-3-carboxylic acid | C10H7NO2 | Contains a carboxyl group; different biological activities |

The halogenation at the 7-position in this compound contributes to its distinct chemical reactivity and enhances its biological activities compared to these similar compounds.

Eigenschaften

IUPAC Name |

7-bromo-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-7-1-2-8-9(3-7)13-5-6(4-12)10(8)14/h1-3,5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDKKWUFCCNDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634142 | |

| Record name | 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958648-90-3 | |

| Record name | 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.